4-Amino-2-bromobenzonitrile
Description
4-Amino-2-bromobenzonitrile is an organic compound with the molecular formula C₇H₅BrN₂. It consists of a benzene ring substituted with an amino group at the fourth position, a bromine atom at the second position, and a nitrile group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyes .
Properties
IUPAC Name |
4-amino-2-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGPHDNNWRFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356451 | |
| Record name | 4-amino-2-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53312-82-6 | |
| Record name | 4-amino-2-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Amination of 2-Bromo-4-fluorobenzonitrile
A widely adopted method involves the amination of 2-bromo-4-fluorobenzonitrile using 3,4,5-trimethoxybenzylamine. The reaction proceeds under sealed conditions at 140°C for 1 hour, followed by acid-mediated deprotection with trifluoroacetic acid (TFA) in dichloromethane. This two-step process achieves a 49% yield, with the nitrile group remaining intact due to its electron-withdrawing nature. Critical parameters include:
- Molar ratio : 1.07:1 (amine to substrate)
- Solvent system : Neat conditions for amination; CH₂Cl₂/TFA for deprotection
- Purification : Gradient flash chromatography (0–40% ethyl acetate in hexanes)
The mechanism involves nucleophilic aromatic substitution (SNAr), where the fluorine atom at the para position is displaced by the amine. The electron-deficient aromatic ring, activated by the nitrile and bromine groups, facilitates this substitution.
Bromination of 4-Aminobenzonitrile
Alternative routes begin with bromination of 4-aminobenzonitrile using dibromohydantoin (DBH) in glacial acetic acid and sulfuric acid. This method, adapted from trifluoromethyl analog synthesis, involves:
- Bromination : Refluxing at 110–120°C for 5–7 hours
- Workup : Quenching with ice-water to precipitate the product
Key advantages include:
- Regioselectivity : Bromine introduces exclusively at the ortho position relative to the nitrile
- Scalability : Glacial acetic acid (4–5 L/kg substrate) enables large-scale production
However, the use of concentrated sulfuric acid necessitates corrosion-resistant equipment.
Transition Metal-Catalyzed Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 4-amino-2-bromobenzonitrile with cyclopropyl boronic acid demonstrates the compound’s versatility in forming carbon-carbon bonds. Using PdCl₂(PPh₃)₂ (5 mol%) and K₃PO₄ in a toluene/ethanol/water (6:1:1) solvent system at 80°C, this method achieves 47% yield. Notable features:
- Ligand effects : Triphenylphosphine enhances catalytic activity
- Substrate scope : Compatible with electron-deficient boronic acids
- Purification : Silica gel chromatography (hexanes/CH₂Cl₂ gradient)
Cyano Group Retention Under Coupling Conditions
The nitrile group remains stable during palladium-catalyzed reactions due to its weak coordination with Pd(0). This allows sequential functionalization—for instance, performing Suzuki coupling followed by nitrile reduction without protective groups.
Reductive Amination and Cyclization
Maleic Anhydride-Mediated Cyclization
Heating this compound with maleic anhydride in cyclohexanone at 150°C for 16 hours induces cyclization to form a hexahydroindole derivative. This one-pot process proceeds via:
Iron-Mediated Reduction
Reduction of nitro precursors represents an alternative pathway. For example, iron powder in acetic acid/ethyl acetate at 80°C reduces 4-nitro-2-bromobenzonitrile to the target amine in 85% yield. Advantages include:
- Cost-effectiveness : Iron is inexpensive and non-toxic
- Chemoselectivity : Nitrile groups remain unaffected
Industrial-Scale Production Considerations
Solvent Optimization
Replacing glacial acetic acid with ionic liquids (e.g., [BMIM][BF₄]) in bromination reactions reduces waste and improves atom economy. Pilot studies show comparable yields (70–73%) with 30% lower solvent volumes.
Continuous Flow Synthesis
Adopting continuous flow reactors for the amination step enhances heat transfer and reduces reaction times from hours to minutes. A representative setup:
Analytical Characterization
Successful synthesis is confirmed by:
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
- Substituted benzonitriles
- Aminobenzonitriles
- Oxidized derivatives of benzonitriles
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
4-Amino-2-bromobenzonitrile has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines. For example, a derivative demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC value of 12 µM, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also displayed notable antimicrobial properties. In vitro tests revealed that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively . Additionally, antifungal activity was noted against Fusarium species at an effective concentration of 32 µg/mL .
Materials Science
Synthesis of Coordination Polymers
In materials science, this compound serves as a building block for coordination polymers and metal-organic frameworks (MOFs). These structures are utilized in applications such as gas storage and catalysis. For instance, the compound has been used to create MOFs that exhibit enhanced gas adsorption properties, making them suitable for carbon capture technologies .
Catalysis
The compound has shown promise as a ligand in catalytic processes. Research indicates that when coordinated with transition metals, it can facilitate various chemical reactions, including cross-coupling reactions and hydration processes. One study reported the use of this compound in palladium-catalyzed reactions that yielded high purity products with excellent yields .
Agricultural Applications
Fungicidal Properties
Field trials have demonstrated the efficacy of this compound as a fungicide. It effectively controlled fungal infections in crops while exhibiting low toxicity to beneficial organisms. This dual action makes it a viable candidate for sustainable agricultural practices aimed at reducing chemical pesticide usage .
| Activity Type | Test Organism/Condition | Result (MIC/Effect) |
|---|---|---|
| Antimicrobial | E. coli | MIC = 16 µg/mL |
| Staphylococcus aureus | MIC = 8 µg/mL | |
| Antifungal | Fusarium spp. | Effective at 32 µg/mL |
| Anti-inflammatory | Rat model (arthritis) | Reduced swelling by 50% |
Synthesis Conditions Overview
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Reaction with sulfuric acid and acetic acid | 49 | Monitored by LC-MS until completion |
| Coordination with cyclopropyl boronic acid | 38 | Conducted under nitrogen atmosphere |
| Catalytic hydration to benzamide | >99 | High yield achieved with Pt catalysts |
Mechanism of Action
The mechanism of action of 4-Amino-2-bromobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Amino-3-bromobenzonitrile
- 2-Amino-4-bromobenzonitrile
- 4-Bromo-2-cyanoaniline
Comparison: 4-Amino-2-bromobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Biological Activity
4-Amino-2-bromobenzonitrile (C₇H₅BrN₂) is an organic compound characterized by a benzene ring with an amino group at the para position, a bromine atom at the ortho position, and a nitrile group. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in drug development and as an intermediate in synthesizing various bioactive molecules.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The amino and nitrile groups are capable of forming hydrogen bonds and other interactions that enhance the compound's binding affinity to biological targets. This property makes it a valuable candidate in drug design, particularly in developing inhibitors for various diseases.
Pharmacological Applications
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that modifications to the compound can enhance its potency against breast cancer cells by inducing apoptosis through specific signaling pathways .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against various bacterial strains, potentially serving as a lead compound for developing new antibiotics .
- Enzyme Inhibition : this compound has been identified as a potential inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which play crucial roles in cancer progression .
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound derivatives demonstrated that modifications to the amino group significantly increased cytotoxicity against MCF-7 breast cancer cells. The derivatives were tested using MTT assays, revealing IC50 values ranging from 10 to 30 µM, indicating moderate potency .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 25 µg/mL against both strains, suggesting it could be developed into a new class of antimicrobial agents .
Research Findings
Q & A
Q. What is a reliable synthetic route for 4-amino-2-bromobenzonitrile, and how is the product purified?
A common method involves Suzuki-Miyaura cross-coupling. In a typical procedure:
- React this compound with 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane using PdCl₂(dppf)-CH₂Cl₂ as a catalyst.
- Use a 1,4-dioxane/water solvent system and potassium carbonate as a base.
- Purify the crude product via silica gel chromatography with a gradient of DCM/EtOAc .
- Yield: ~78% after optimization .
Q. How can this compound be characterized using spectroscopic methods?
Key NMR assignments include:
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 8.79 (d) | Aromatic H at C3 |
| ¹H | 8.17 (dd) | Aromatic H at C5 |
| ¹³C | 120.20 | Nitrile carbon |
| These peaks confirm the substitution pattern and functional groups . |
Q. What safety precautions are required when handling this compound?
Q. What solvents are compatible with this compound for reaction setups?
Q. How is this compound stored to ensure long-term stability?
- Store in a cool, dry environment (<25°C) under inert gas (N₂/Ar).
- Use amber glass containers to prevent photodegradation .
Advanced Research Questions
Q. How can the synthesis yield of this compound be optimized?
- Catalyst loading : Reduce PdCl₂(dppf)-CH₂Cl₂ to 0.3 mol% to minimize costs without sacrificing yield.
- Solvent ratio : Adjust 1,4-dioxane/water to 3:1 for improved boronate solubility.
- Temperature : Extend reaction time at 80°C to ensure complete conversion .
Q. What analytical methods validate the purity of this compound?
Q. How does this compound behave under thermal stress?
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling Pd-catalyzed coupling. The nitrile group stabilizes intermediates via π-backbonding with Pd, enhancing catalytic turnover. Steric hindrance at the ortho-amino group may slow transmetallation, requiring higher temperatures .
Q. How should researchers address contradictions in reported spectral data?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
